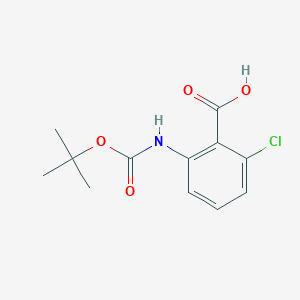

3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

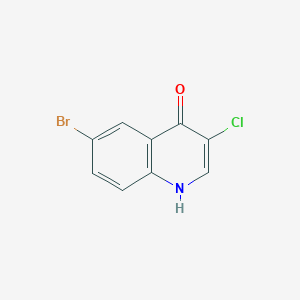

3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid , often abbreviated as Boc-AHA , is a compound used in organic synthesis. It belongs to the class of tert-butyl carbamate-protected amino acids . The Boc group serves as a protective moiety for the amino group, allowing controlled reactions and preventing unwanted side reactions during peptide synthesis .

Synthesis Analysis

Boc-AHA can be synthesized through straightforward methods. One common approach involves neutralizing the 1-ethyl-3-methylimidazolium hydroxide ([emim][OH]) with commercially available tert-butyl (Boc)-protected amino acids. The resulting Boc-AHA is a clear, nearly colorless liquid at room temperature .

Molecular Structure Analysis

The molecular structure of Boc-AHA consists of a benzoic acid core with a tert-butyl carbamate group attached to the amino group. The hydroxyl group provides the “5-hydroxy” part of the name . Here’s a simplified representation:

H | O / \ -C C \ / N | C / \ -H C / \ O O Chemical Reactions Analysis

Boc-AHA participates in various chemical reactions, including peptide bond formation. It serves as a building block in peptide synthesis. Notably, the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AHA without the need for additional base. This efficient coupling strategy yields dipeptides in a short time .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

- Scientific Field : Organic Chemistry

- Application Summary : The compound is used in the synthesis of dipeptides . Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are used as starting materials .

- Methods and Procedures : A series of room-temperature ionic liquids are prepared from the compound. These protected AAILs are then used with commonly used coupling reagents in dipeptide synthesis .

- Results and Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

- Scientific Field : Organic Chemistry

- Application Summary : The compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .

- Methods and Procedures : A method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described .

Dipeptide Synthesis

Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides

Direcciones Futuras

Propiedades

IUPAC Name |

3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-4-7(10(15)16)5-9(14)6-8/h4-6,14H,1-3H3,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTCXQVSGVVIAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592787 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid | |

CAS RN |

232595-59-4 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1287905.png)

![6-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B1287906.png)

![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)